molecular formula C15H10O6 B8729812 3,6,3',4'-Tetrahydroxyflavone

3,6,3',4'-Tetrahydroxyflavone

Cat. No. B8729812
M. Wt: 286.24 g/mol
InChI Key: BXPBSBBFPNTFFT-UHFFFAOYSA-N
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Patent
US06500846B1

Procedure details

The reaction was conducted according to the same procedure as Example 57 except that 50 mg (159 pmol) of the compound obtained in Example 5 instead of the compound obtained in Example 12 and 5.0 molar equivalents of boron tribromide (BBr3) were used. Then the resulting product was separated by preparative TLC to give 23 mg of the title compound in a yield of 51%.
Name
compound
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3[O:11][C:12]4[C:17]([C:18](=[O:21])[C:19]=3[OH:20])=[CH:16][C:15]([O:22]C)=[CH:14][CH:13]=4)=[CH:9][C:4]=2[O:3]C1.B(Br)(Br)Br>>[OH:3][C:4]1[CH:9]=[C:8]([C:10]2[O:11][C:12]3[C:17]([C:18](=[O:21])[C:19]=2[OH:20])=[CH:16][C:15]([OH:22])=[CH:14][CH:13]=3)[CH:7]=[CH:6][C:5]=1[OH:1]

Inputs

Step One
Name
compound
Quantity
50 mg
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C=2OC1=CC=C(C=C1C(C2O)=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the resulting product was separated by preparative TLC

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1O)C=1OC2=CC=C(C=C2C(C1O)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 23 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 5.05366e+07%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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